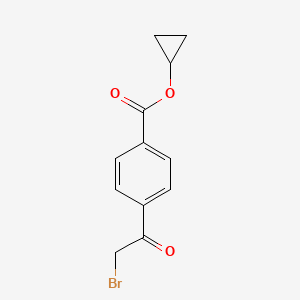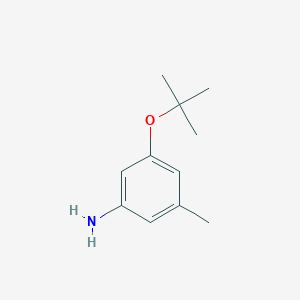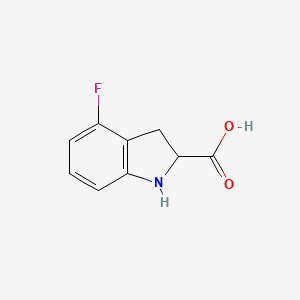
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 2,3-dihydro-1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindole ketones, while reduction can produce fluoroindole alcohols .
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2,3-Dihydro-1H-indole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid: Fluorine atom at a different position, leading to variations in reactivity and biological activity
Uniqueness: The presence of the fluorine atom at the 4-position in 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid imparts unique electronic and steric effects, making it distinct from other indole derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties .
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
InChI Key |
ABFLJRNQUSTZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)
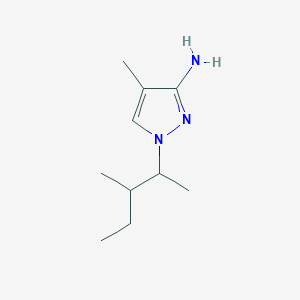
amine](/img/structure/B13312219.png)
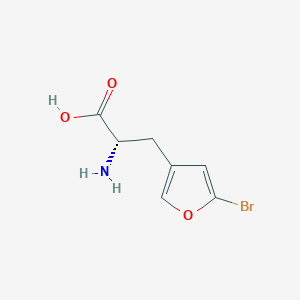

![4-[(3-Methylbutan-2-yl)amino]benzonitrile](/img/structure/B13312234.png)



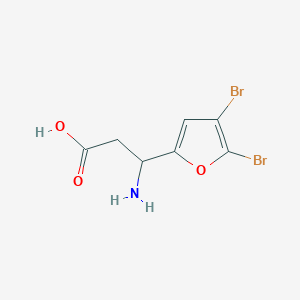
![5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13312284.png)

